![molecular formula C9H7NOS B1440149 6-(Thiophen-2-yl)pyridin-3-ol CAS No. 1159815-70-9](/img/structure/B1440149.png)
6-(Thiophen-2-yl)pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “6-(Thiophen-2-yl)pyridin-3-ol” involves various processes. For instance, chalcones were prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea to obtain pyrimidinthiol derivative . This compound was allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative . This compound was used as a key intermediate for a facile synthesis of the targets .Scientific Research Applications
Pharmacology: Antioxidant and Anti-inflammatory Applications
“6-(Thiophen-2-yl)pyridin-3-ol” derivatives have been synthesized and evaluated for their potential as antioxidants and anti-inflammatory agents. These compounds have shown promising results in inhibiting reactive oxygen species (ROS) and could be further optimized for superior antioxidant lead compounds .
Material Science: Fluorescent Sensing
In material science, a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid has been synthesized. This compound exhibits selective fluorescent sensing properties towards Fe^3+ ions, which could be utilized in environmental and biological sample analysis .
Chemical Synthesis: Chemosensor Development
The compound has been used in the synthesis of a colorimetric and ratiometric fluorescent sensor for Fe^3+ ions. This application is significant in the development of new molecular probes for metal ion detection .
Biological Studies: Anticancer Activity
Derivatives of “6-(Thiophen-2-yl)pyridin-3-ol” have been designed and synthesized, showing cytotoxic effects against human breast cancer cells. These findings suggest potential applications in the development of anticancer drugs .
Environmental Science: Antioxidant Efficiency
The compound’s derivatives have been studied for their efficiency as antioxidants, particularly against ABTS, a compound used in measuring the antioxidant capacity of various substances .
Analytical Chemistry: Molecular Docking Studies
Molecular docking studies have been performed for the newly synthesized drug candidates, including “6-(Thiophen-2-yl)pyridin-3-ol” derivatives, to propose their mechanism of action as cytochrome c peroxidase inhibitors. This application is crucial in understanding the interaction of molecules at the atomic level .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antioxidant and anti-inflammatory activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with antioxidant pathways and anti-inflammatory responses .
Result of Action
Similar compounds have been reported to exhibit potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities .
properties
IUPAC Name |
6-thiophen-2-ylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKYWOHEGSEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671771 | |
Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiophen-2-yl)pyridin-3-ol | |
CAS RN |
1159815-70-9 | |
Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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